molecular formula C10H10F2N2O3 B8197924 4-(2,3-Difluoro-4-nitrophenyl)morpholine

4-(2,3-Difluoro-4-nitrophenyl)morpholine

Cat. No.: B8197924
M. Wt: 244.19 g/mol
InChI Key: YLBVZLCQIVCUKF-UHFFFAOYSA-N
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Description

4-(2,3-Difluoro-4-nitrophenyl)morpholine is an organic compound characterized by the presence of a morpholine ring attached to a difluoro-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluoro-4-nitrophenyl)morpholine typically involves a nucleophilic aromatic substitution reaction. The starting material, 2,3-difluoro-4-nitrobenzene, undergoes a substitution reaction with morpholine. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, and in a solvent like tetrahydrofuran. The reaction mixture is maintained at a low temperature to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of simulated moving bed chromatography can further enhance the separation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluoro-4-nitrophenyl)morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.

    Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Iron and ammonium chloride in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

4-(2,3-Difluoro-4-nitrophenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-Difluoro-4-nitrophenyl)morpholine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes by binding to their active sites. The presence of the nitro group and the difluoro substitution enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-4-nitrophenyl)morpholine
  • 3-Fluoro-4-morpholinoaniline

Uniqueness

4-(2,3-Difluoro-4-nitrophenyl)morpholine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The difluoro substitution pattern can enhance the compound’s stability and its interaction with biological targets compared to similar compounds with only one fluorine atom .

Properties

IUPAC Name

4-(2,3-difluoro-4-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O3/c11-9-7(13-3-5-17-6-4-13)1-2-8(10(9)12)14(15)16/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBVZLCQIVCUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=C(C=C2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1,2,3-trifluoro-4-nitrobenzene (4.0 mL, 35 mmol), morpholine (3.1 mL, 35 mmol), and K2CO3 (4.8 g, 35 mmol) in DMSO (35 mL) was stirred at room temperature overnight. The mixture was diluted with AcOEt and washed with water and brine. The organic layer was dried over MgSO4, and concentrated under reduced pressure. The residue was recrystallized from AcOEt to give the title compound (11.5 g, 67% yield) as a pale yellow solid: 1H NMR (300 MHz, DMSO-d6): δ ppm 3.09-3.51 (4H, m), 3.58-4.08 (4H, m), 6.98 (1H, ddd, J=9.8, 8.1, 2.1 Hz), 7.94 (1H, ddd, J=9.9, 8.0, 2.1 Hz). LC-MS (ESI) m/z 245 [M+H]+.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
67%

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